molecular formula C23H22BrN5O2 B11290180 3-[(4-Bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione

3-[(4-Bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione

Cat. No.: B11290180
M. Wt: 480.4 g/mol
InChI Key: CXYWVSDOQKGHSB-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes bromophenyl and ethylphenyl groups attached to an imidazo[1,2-g]purine core

Properties

Molecular Formula

C23H22BrN5O2

Molecular Weight

480.4 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H22BrN5O2/c1-3-15-6-10-18(11-7-15)27-12-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-4-8-17(24)9-5-16/h4-11H,3,12-14H2,1-2H3

InChI Key

CXYWVSDOQKGHSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the bromophenyl and ethylphenyl groups through substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique imidazo[1,2-g]purine core structure, which imparts distinct chemical and biological properties

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